molecular formula C7H8BrN3O4 B8343569 methyl 1-(2-bromoethyl)-3-nitro-1H-pyrazole-5-carboxylate

methyl 1-(2-bromoethyl)-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B8343569
M. Wt: 278.06 g/mol
InChI Key: SZQDIEZGCWKZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-bromoethyl)-3-nitro-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C7H8BrN3O4 and its molecular weight is 278.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8BrN3O4

Molecular Weight

278.06 g/mol

IUPAC Name

methyl 2-(2-bromoethyl)-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C7H8BrN3O4/c1-15-7(12)5-4-6(11(13)14)9-10(5)3-2-8/h4H,2-3H2,1H3

InChI Key

SZQDIEZGCWKZOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CCBr)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-nitro-1H-pyrazole-3-carboxylate (5.97 g, 34.9 mmol) in acetone (100 mL) was added potassium carbonate (24.1 g, 174 mmol) and 1,2-dibromoethane (19.7 g, 9.02 ml, 105 mmol) and the resulting solution heated to reflux for 2 h and then stirred at room temperature overnight. The resulting mixture was filtered and concentrated and the residue purified by flash chromatography (silica gel, SF65-400 g, 20% to 70% ethyl acetate in hexanes) to give methyl 1-(2-bromoethyl)-3-nitro-1H-pyrazole-5-carboxylate (4.86 g, 50%) as a light yellow solid.
Quantity
5.97 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
9.02 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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